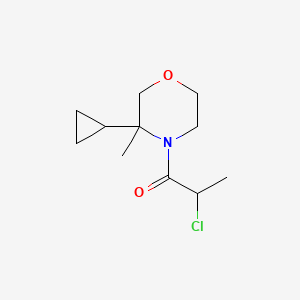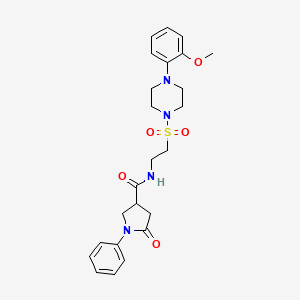
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound . The molecule also contains iodine and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two different types of aromatic rings (pyrazole and pyridine) and the iodine and trifluoromethyl groups . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Behavior
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including those related to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been extensively used as ligands in coordination chemistry. These compounds serve as versatile terpyridine analogues, exhibiting both advantages and disadvantages when compared to more traditional terpyridines. Their complex chemistry includes the formation of luminescent lanthanide compounds, which are promising for biological sensing, and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Luminescent Materials and OLEDs
The photophysical properties of Pt(II) complexes, incorporating pyrazole chelates related to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been studied for their potential applications in OLEDs. These complexes demonstrate mechanoluminescence and concentration-dependent photoluminescence, making them suitable for use as blue dopants in OLED fabrication. Their utilization has led to the development of efficient white OLEDs with high external quantum efficiency, stable chromaticity, and adequate color-rendering indices, highlighting their potential in advanced display technologies (Huang et al., 2013).
Single Molecule Magnets
Dy(III) bis-pyrazolylpyridine clusters, which can be synthesized from derivatives similar to 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, exhibit single molecule magnetism features. These materials form a porous π-π mediated 3D network, displaying slow magnetization reversal. Such compounds represent significant advancements in the development of materials for data storage and quantum computing applications (Gass et al., 2012).
Catalytic and Synthetic Applications
Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes have been surveyed, with particular attention to their use in catalysis. These derivatives have facilitated the development of multi-functional spin-crossover switches, biomedical sensors, and a variety of functional soft materials and surface structures. Their complexes have also been used in catalytic processes, showcasing the broad applicability of these compounds in both materials science and synthetic chemistry (Halcrow, 2014).
Propiedades
IUPAC Name |
2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQSRDGIHFZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)
![1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2740936.png)


![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)


![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)
![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)
